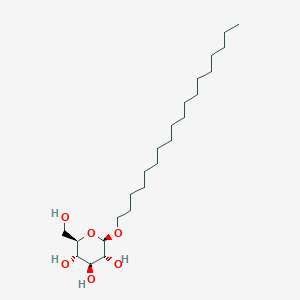
Stearyl beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stearyl beta-D-glucopyranoside is a non-ionic surfactant composed of a stearyl (octadecyl) group attached to a beta-D-glucopyranoside moiety. This compound is known for its amphiphilic properties, making it useful in various applications, including cosmetics, pharmaceuticals, and industrial formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Stearyl beta-D-glucopyranoside can be synthesized through enzymatic or chemical methods. One common approach involves the enzymatic synthesis using beta-glucosidase in organic solvents or ionic liquids. The reaction typically involves the reverse hydrolysis of glucose and stearyl alcohol, catalyzed by an engineered beta-glucosidase enzyme .
Industrial Production Methods: In industrial settings, the production of this compound often employs large-scale enzymatic processes due to their regio- and stereo-selectivity under mild conditions. The use of non-aqueous reaction systems, such as organic solvents and ionic liquids, enhances the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Stearyl beta-D-glucopyranoside undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by acids or enzymes, leading to the cleavage of the glycosidic bond.
Oxidation: Involves oxidizing agents like hydrogen peroxide, resulting in the formation of oxidized derivatives.
Substitution: Reactions with nucleophiles can replace the stearyl group with other functional groups.
Major Products: The primary products of these reactions include glucose, stearyl alcohol, and various oxidized or substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Stearyl beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the formulation of liposomes and other drug delivery systems.
Medicine: Utilized in the development of pharmaceutical formulations for enhanced drug solubility and stability.
Industry: Applied in cosmetics and personal care products for its emulsifying and moisturizing properties.
Wirkmechanismus
The mechanism of action of stearyl beta-D-glucopyranoside primarily involves its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is crucial in drug delivery systems, where it enhances the solubility and bioavailability of poorly soluble drugs. The molecular targets include cell membranes and various hydrophobic compounds .
Vergleich Mit ähnlichen Verbindungen
Octyl beta-D-glucopyranoside: Another non-ionic surfactant with a shorter alkyl chain.
Decyl beta-D-glucopyranoside: Similar to octyl beta-D-glucopyranoside but with a slightly longer alkyl chain.
Methyl beta-D-glucopyranoside: A simpler glucoside with a methyl group instead of a long alkyl chain .
Uniqueness: Stearyl beta-D-glucopyranoside is unique due to its long stearyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective in forming stable emulsions and micelles, enhancing its utility in various applications compared to its shorter-chain counterparts .
Eigenschaften
CAS-Nummer |
76739-16-7 |
|---|---|
Molekularformel |
C24H48O6 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octadecoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C24H48O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-24-23(28)22(27)21(26)20(19-25)30-24/h20-28H,2-19H2,1H3/t20-,21-,22+,23-,24-/m1/s1 |
InChI-Schlüssel |
UFSKIYBOKFBSOA-GNADVCDUSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















